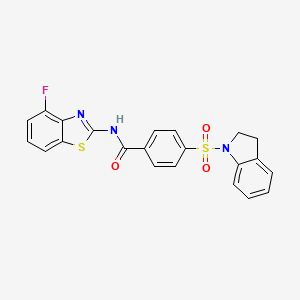![molecular formula C17H15N3O3S B6519420 2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896010-71-2](/img/structure/B6519420.png)
2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide (DMPT) is a novel synthetic compound with a unique chemical structure and a wide range of potential applications. DMPT is a small molecule that has been studied for its potential therapeutic use in a variety of diseases, including cancer, cardiovascular diseases, and neurological disorders. DMPT is a member of the thiazol-pyridine family of compounds, which are known for their ability to modulate the activity of enzymes, receptors, and other proteins involved in cellular processes. DMPT has been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, and to modulate the activity of various receptors, including G-protein coupled receptors, ion channels, and nuclear receptors.
科学的研究の応用
2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide has been studied for its potential therapeutic use in a variety of diseases, including cancer, cardiovascular diseases, and neurological disorders. This compound has been shown to have anticancer activity, as it has been demonstrated to inhibit the growth of a variety of cancer cell lines. This compound has also been studied for its potential to modulate the activity of various receptors, including G-protein coupled receptors, ion channels, and nuclear receptors. Additionally, this compound has been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, thus increasing their efficacy.
作用機序
Target of Action
Similar compounds have been found to interact with various receptors .
Mode of Action
It is known that similar compounds can bind with high affinity to multiple receptors , which could potentially lead to a variety of biochemical changes.
Biochemical Pathways
Similar compounds have been found to exhibit a broad spectrum of biological activities , suggesting that they may affect multiple pathways.
Pharmacokinetics
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have potent antimicrobial effects.
Action Environment
Similar compounds have been found to be non-toxic to human cells , suggesting that they may have favorable safety profiles.
実験室実験の利点と制限
The advantages of using 2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide in laboratory experiments include its ability to modulate the activity of various receptors and enzymes, its anticancer activity, and its ability to inhibit the activity of enzymes involved in the metabolism of drugs. Additionally, this compound is a small molecule, which makes it easy to synthesize and manipulate in the laboratory.
The limitations of using this compound in laboratory experiments include the lack of understanding of its mechanism of action, as well as its potential toxicity in certain cell lines. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its potential therapeutic use.
将来の方向性
Future research on 2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide should focus on understanding its mechanism of action, as well as its potential therapeutic use in a variety of diseases. Additionally, further research should be conducted to determine the potential toxicity of this compound in various cell lines. Additionally, further research should be conducted to develop new methods of synthesis for this compound, as well as to develop more efficient methods of drug delivery. Finally, further research should be conducted to explore the potential applications of this compound in drug discovery and development.
合成法
2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide has been synthesized using a variety of methods, including the use of a condensation reaction of 2,3-dimethoxybenzaldehyde and 4-(pyridin-3-yl)-1,3-thiazol-2-amine. This method involves the reaction of 2,3-dimethoxybenzaldehyde with 4-(pyridin-3-yl)-1,3-thiazol-2-amine in a solvent, such as dichloromethane, at room temperature. The reaction yields the desired product, this compound, in high yield.
特性
IUPAC Name |
2,3-dimethoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-14-7-3-6-12(15(14)23-2)16(21)20-17-19-13(10-24-17)11-5-4-8-18-9-11/h3-10H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZZRPSXEZTCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-6-fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B6519343.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B6519349.png)
![N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methoxybenzamide](/img/structure/B6519352.png)
![N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,6-difluorobenzamide](/img/structure/B6519359.png)
![N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide](/img/structure/B6519364.png)
![N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethoxybenzamide](/img/structure/B6519369.png)
![N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B6519373.png)
![N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6519374.png)

![N-[3-(methylcarbamoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6519383.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6519407.png)
![3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6519416.png)
![2-(4-methylbenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6519427.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide](/img/structure/B6519428.png)